molecular formula C22H23NO5 B11011083 N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]norvaline

N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]norvaline

Cat. No.: B11011083
M. Wt: 381.4 g/mol
InChI Key: MIAYPQQSTPAUKY-UHFFFAOYSA-N
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Description

2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID typically involves multi-step organic reactions One common method involves the initial formation of the chromene core through a cyclization reactionThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it may activate specific signaling pathways that lead to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(5-hydroxy-7-methyl-2-oxo-4-phenylchromen-6-yl)methylamino]pentanoic acid

InChI

InChI=1S/C22H23NO5/c1-3-7-17(22(26)27)23-12-16-13(2)10-18-20(21(16)25)15(11-19(24)28-18)14-8-5-4-6-9-14/h4-6,8-11,17,23,25H,3,7,12H2,1-2H3,(H,26,27)

InChI Key

MIAYPQQSTPAUKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NCC1=C(C2=C(C=C1C)OC(=O)C=C2C3=CC=CC=C3)O

Origin of Product

United States

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